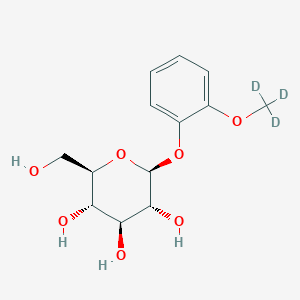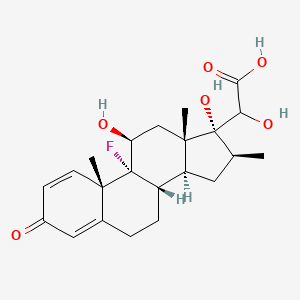
17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) is a synthetic glucocorticoid compound. It is a derivative of betamethasone, a well-known corticosteroid used for its anti-inflammatory and immunosuppressive properties. The molecular formula of 17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) is C22H29FO6, and it has a molecular weight of 408.47 g/mol .
Métodos De Preparación
The synthesis of 17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) involves multiple steps, starting from betamethasone. The synthetic route typically includes the following steps:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Fluorination: Addition of a fluorine atom to enhance the compound’s stability and activity.
Esterification: Formation of ester bonds to modify the compound’s solubility and bioavailability.
Purification: Use of chromatographic techniques to isolate the desired product.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include automated processes and stringent quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of ketones or aldehydes to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include various derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and signaling pathways in various biological systems.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Mecanismo De Acción
The mechanism of action of 17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) involves binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes, resulting in anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines, enzymes, and transcription factors involved in the inflammatory response .
Comparación Con Compuestos Similares
17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) can be compared with other similar compounds such as:
Betamethasone: The parent compound with similar anti-inflammatory properties but different pharmacokinetic profiles.
Dexamethasone: Another glucocorticoid with a similar structure but different potency and duration of action.
Prednisolone: A commonly used corticosteroid with a broader range of applications but different side effect profiles.
The uniqueness of 17-Deshydroxyacetyl Betamethasone 17-(Hydroxymethylcarboxylate) lies in its specific modifications, which enhance its stability, bioavailability, and therapeutic efficacy .
Propiedades
Fórmula molecular |
C22H29FO6 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C22H29FO6/c1-11-8-15-14-5-4-12-9-13(24)6-7-19(12,2)21(14,23)16(25)10-20(15,3)22(11,29)17(26)18(27)28/h6-7,9,11,14-17,25-26,29H,4-5,8,10H2,1-3H3,(H,27,28)/t11-,14-,15-,16-,17?,19-,20-,21-,22-/m0/s1 |
Clave InChI |
ZMOXZJZJHVQXAA-UQEKRXFKSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(C(=O)O)O)O)C)O)F)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(C(=O)O)O)O)C)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-[(1E,3Z)-4-[6-(dibutylamino)naphthalen-2-yl]buta-1,3-dienyl]quinolin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13448857.png)
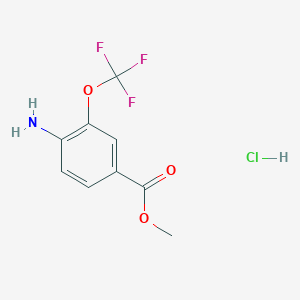
![methyl (2R,4R)-3,4-dihydroxy-2-[(3S,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13448873.png)
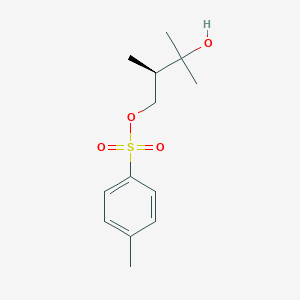
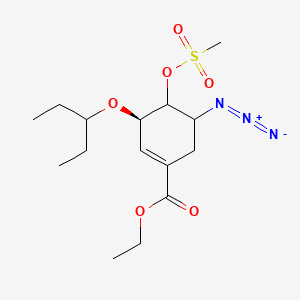
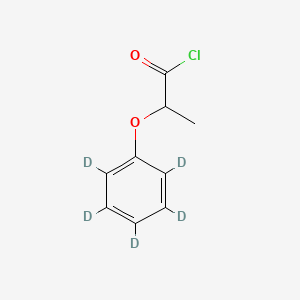

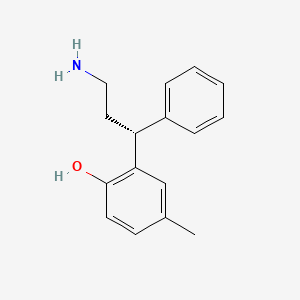

![1-[Bromo(difluoro)methyl]-4-tert-butylbenzene](/img/structure/B13448934.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide](/img/structure/B13448948.png)


